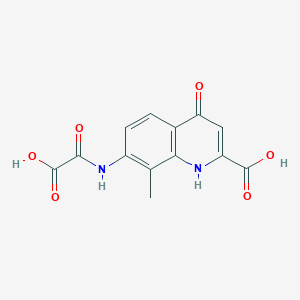
1-Formyl-L-prolyl-L-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formyl-L-prolyl-L-leucylglycinamide is a tripeptide compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in the central nervous system. The compound’s structure consists of a formyl group attached to the L-prolyl-L-leucylglycinamide sequence, which contributes to its unique biochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Formyl-L-prolyl-L-leucylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Formyl-L-prolyl-L-leucylglycinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating dopamine receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mécanisme D'action
The mechanism of action of 1-Formyl-L-prolyl-L-leucylglycinamide involves its interaction with dopamine D2 receptors. The compound acts as a positive allosteric modulator, enhancing the binding affinity of dopamine to its receptor. This modulation occurs through the stabilization of the receptor’s active conformation, leading to increased receptor activity. The molecular targets include the dopamine D2 receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolyl-L-leucylglycinamide: A closely related tripeptide without the formyl group.
Diketopiperazine Peptidomimetics: Compounds that mimic the structure and function of 1-Formyl-L-prolyl-L-leucylglycinamide.
Other Peptidomimetics: Various analogs with modifications to the prolyl or leucyl residues
Uniqueness
This compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to modulate dopamine receptors compared to its non-formylated counterparts .
Propriétés
Numéro CAS |
57836-06-3 |
|---|---|
Formule moléculaire |
C14H24N4O4 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(2)6-10(13(21)16-7-12(15)20)17-14(22)11-4-3-5-18(11)8-19/h8-11H,3-7H2,1-2H3,(H2,15,20)(H,16,21)(H,17,22)/t10-,11-/m0/s1 |
Clé InChI |
PTSPUQZSDANREW-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C=O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)





![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)


